molecular formula C8H7NOS B021367 4-Hydroxybenzyl isothiocyanate CAS No. 2086-86-4

4-Hydroxybenzyl isothiocyanate

Cat. No. B021367
CAS RN: 2086-86-4
M. Wt: 165.21 g/mol
InChI Key: ATKWJXUJUNLTFU-UHFFFAOYSA-N
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Description

4-Hydroxybenzyl isothiocyanate (4HBITC) is a reactive compound that has been shown to be capable of reacting with sodium carbonate and mercuric chloride . It is a natural H2S-donor from white mustard seeds (Sinapis alba) . The compound is used for R&D purposes and is not recommended for medicinal, household, or other uses .


Synthesis Analysis

4-Hydroxybenzyl isothiocyanate is a product of the hydrolysis of glucosinolates (GSLs). The hydrolysis is catalyzed by the enzyme myrosinase . It is also known to be a degradation product of sinalbin, a glucosinolate found in white mustard seeds .


Chemical Reactions Analysis

4-Hydroxybenzyl isothiocyanate is known to react with sodium carbonate and mercuric chloride . It also undergoes a Lossen-type rearrangement to deliver the corresponding isothiocyanates .

Scientific Research Applications

  • Neuroprotection : 4-Hydroxybenzyl alcohol, a compound related to 4-Hydroxybenzyl isothiocyanate and found in Gastrodia elata Blume, has been shown to reduce cerebral infarct volumes significantly, suggesting potential applications in controlling brain injury (Descamps et al., 2009).

  • Plant Biology : In plant biology, 4-Hydroxybenzyl alcohol acts as a cofactor for indoleacetic acid oxidase, an enzyme involved in plant growth, indicating a new plant-derived source for this enzyme from muskmelon seedling extracts (Mumford et al., 1963).

  • Enzyme Activity : Isothiocyanates, including compounds similar to 4-Hydroxybenzyl isothiocyanate, are efficient substrates for human glutathione transferases, which play a crucial role in detoxification processes (Kolm et al., 1995).

  • Chemical Synthesis : 4-Hydroxybenzyl alcohols have been used in stereoselective [4+3] cycloaddition reactions to create biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).

  • Quantitative Analysis : A titrimetric method has been developed for estimating p-hydroxybenzyl isothiocyanate in various mustard products, providing a reliable method for assessing flavor and aroma (Raghavan et al., 1971).

  • Phytotoxicity : Sinapis alba seed meal contains 4-hydroxybenzyl glucosinolate, which can hydrolyze to produce thiocyanate, likely responsible for the observed phytotoxicity in soil (Borek & Morra, 2005).

  • Pharmaceutical Development : Genetic engineering technologies have been introduced into Escherichia coli to synthesize 4-hydroxybenzyl alcohol from L-tyrosine, enabling efficient production of this pharmaceutical compound (Xu et al., 2022).

  • Antioxidant Activity : New 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata rhizomes have shown potential anti-Fe2+-cysteine activity, indicating antioxidant properties (Guo et al., 2015).

  • Food Science : Supercritical fluid chromatography has been used to identify and quantify 4-hydroxybenzylglucosinolate degradation products in Sinapis alba seeds and other food products (Buskov et al., 2000).

  • Cancer Research : 4-Hydroxybenzyl isothiocyanate, a natural hydrogen sulfide donor from white mustard seeds, inhibits neuroblastoma and glioblastoma cell proliferation through various mechanisms, including increasing thiosulfate levels and altering protein expression (Jurkowska et al., 2018).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with skin, it should be washed off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and breathing mist, gas, or vapors .

properties

IUPAC Name

4-(isothiocyanatomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKWJXUJUNLTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174974
Record name 4-Hydroxybenzyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxybenzyl isothiocyanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxybenzyl isothiocyanate

CAS RN

2086-86-4
Record name 4-Hydroxybenzyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzyl isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYBENZYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318HJ2034L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Hydroxybenzyl isothiocyanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

42 °C
Record name 4-Hydroxybenzyl isothiocyanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
H Jurkowska, M Wróbel, D Szlęzak, E Jasek-Gajda - Amino acids, 2018 - Springer
… In the present study, it has been demonstrated for the first time that 4-hydroxybenzyl isothiocyanate results in the inhibition of proliferation of human neuroblastoma SH-SY5Y (Fig. 1a) …
Number of citations: 14 link.springer.com
V Borek, MJ Morra - Journal of Agricultural and Food Chemistry, 2005 - ACS Publications
… only 4-hydroxybenzyl isothiocyanate and … 4-hydroxybenzyl isothiocyanate using vacuum distillation because of its instability. We tested the pH stability of 4-hydroxybenzyl isothiocyanate …
Number of citations: 129 pubs.acs.org
Z Meng, M Tan, N Azarakhsh, H Duan… - Current Research in …, 2023 - Elsevier
4-Hydroxybenzyl isothiocyanate (4-HBITC) is one of the most important secondary metabolite products in white mustard seeds. The antibacterial activity and inhibition of lipid oxidation …
Number of citations: 0 www.sciencedirect.com
IE Popova, MJ Morra - Industrial crops and products, 2018 - Elsevier
… In aqueous solutions, sinalbin is enzymatically converted to a series of products that includes an equimolar concentration of the unstable intermediate 4-hydroxybenzyl isothiocyanate …
Number of citations: 6 www.sciencedirect.com
Z Pan, Z Meng, M Tan, H Duan, HS Ramaswamy… - Applied Food …, 2022 - Elsevier
… the production of 4-hydroxybenzyl isothiocyanate from yellow … of sinalbin to 4-hydroxybenzyl isothiocyanate 20.1 (mg/g … the production of 4-hydroxybenzyl isothiocyanate from sinalbin …
Number of citations: 6 www.sciencedirect.com
S Montaut, HJ Benson, M Kay, BS Guido… - Journal of Food …, 2017 - Elsevier
… Sinalbin (SNB) and 4-hydroxybenzyl isothiocyanate (4-HBITC) were isolated from Lepidium densiflorum Schrad. seeds, while glucoerucin (GER) and erucin (ER) from Eruca sativa Mill. …
Number of citations: 10 www.sciencedirect.com
S Buskov, J Hasselstrøm, CE Olsen, H Sørensen… - Journal of Biochemical …, 2000 - Elsevier
… Myrosinase catalysed sinalbin hydrolysis resulted in the reactive 4-hydroxybenzyl isothiocyanate as … 4-Hydroxybenzyl isothiocyanate was found to disappear from the aqueous reaction …
Number of citations: 76 www.sciencedirect.com
N Choubdar, S Li, RA Holley - Journal of food science, 2010 - Wiley Online Library
… reactive component, 4-hydroxybenzyl isothiocyanate (PHBITC) … The stability of 4-hydroxybenzyl isothiocyanate in the … : During the work 4-hydroxybenzyl isothiocyanate (PHBITC) was …
Number of citations: 16 ift.onlinelibrary.wiley.com
SF Vaughn, MA Berhow - Industrial Crops and Products, 2005 - Elsevier
… Both 0.1 N HCl and pH 7 buffer treatments produced primarily 4-hydroxybenzyl isothiocyanate (4-HBITC), with the crude pH 7 extract containing 96.3% 4-HBITC. Fractionation of the …
Number of citations: 235 www.sciencedirect.com
LB Flor-Weiler, RW Behle, MA Berhow… - Scientific Reports, 2023 - nature.com
… , benzyl isothiocyanate and 4-hydroxybenzyl isothiocyanate) were assayed to determine … isothiocyanate (LC 50 = 19.35 ppm) and 4-hydroxybenzyl isothiocyanate (LC 50 = 55.41 ppm). …
Number of citations: 8 www.nature.com

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